4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline

Medicinal Chemistry ADME Physicochemical Profiling

Select this CAS-specific scaffold for its orthogonal reactivity: the 4-chloro group enables rapid diversification via SNAr or cross-coupling, while the 6-fluoro remains stable for subsequent functionalization. This dual profile reduces synthetic steps by 2-3 for 4,6-disubstituted quinoline libraries. For CNS programs, a cLogP of ~3.9 aligns with optimal BBB penetration. Procure exact halogenation pattern for antimycobacterial potency.

Molecular Formula C10H4ClF4N
Molecular Weight 249.59 g/mol
CAS No. 59611-55-1
Cat. No. B1349369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline
CAS59611-55-1
Molecular FormulaC10H4ClF4N
Molecular Weight249.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Cl
InChIInChI=1S/C10H4ClF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H
InChIKeyBLIVSENQFPJREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS 59611-55-1) | Halogenated Quinoline Building Block for Medicinal Chemistry and Organic Synthesis


4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS 59611-55-1) is a polyhalogenated quinoline derivative with the molecular formula C₁₀H₄ClF₄N and a molecular weight of 249.59 g/mol [1]. The compound features a chlorine atom at position 4, a fluorine atom at position 6, and a trifluoromethyl group at position 2 on the quinoline scaffold. It is primarily employed as a versatile building block in organic synthesis and medicinal chemistry programs [2], with a commercially available purity of ≥95–98% [3]. The combination of multiple halogen substituents confers distinct physicochemical properties—including enhanced lipophilicity (cLogP ~3.9) and modulated electron density—that influence reactivity in cross-coupling reactions and biological target engagement [4].

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS 59611-55-1) | Why Non-Identical Halogenated Quinoline Analogs Cannot Be Substituted


Generic substitution with structurally similar quinoline analogs (e.g., 4-chloro-2-(trifluoromethyl)quinoline, 6-fluoro-2-(trifluoromethyl)quinoline, or 4-chloro-6-fluoroquinoline) is not scientifically valid due to quantifiable differences in lipophilicity, electronic properties, and steric bulk that directly impact synthetic reactivity and biological target interactions. Even a single halogen positional change alters the molecule's dipole moment, pKa of the quinoline nitrogen, and metabolic stability in cell-based assays [1]. In class-level studies of trifluoromethylquinolines, the precise halogenation pattern has been shown to modulate antimicrobial potency by >10-fold [2]. The 4-chloro substituent serves as a critical leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the 6-fluoro group influences electronic distribution without acting as a leaving group—a functional divergence from non-fluorinated or mono-halogenated analogs that necessitates procurement of the exact CAS-designated compound .

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS 59611-55-1) | Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (cLogP) and Physicochemical Differentiation vs. Non-Fluorinated and 4-Deschloro Analogs

The target compound exhibits a calculated partition coefficient (cLogP) of approximately 3.9, which is substantially higher than the 4-chloro-6-fluoroquinoline analog lacking the 2-CF₃ group (cLogP ~2.9) and higher than the 6-fluoro-2-(trifluoromethyl)quinoline analog lacking the 4-Cl group (cLogP ~3.4) [1]. This increased lipophilicity is a direct consequence of the combined 2-CF₃ and 4-Cl substituents, as supported by class-level SAR studies showing that CF₃ groups increase lipophilicity by ~0.5–1.0 logP units relative to methyl or unsubstituted analogs [2].

Medicinal Chemistry ADME Physicochemical Profiling

Synthetic Utility as a Dual-Reactive Building Block: 4-Cl Leaving Group vs. 6-F Electron-Withdrawing Group

The 4-chloro substituent in this compound serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), with reported reactivity comparable to other 4-chloroquinolines . In contrast, the 6-fluoro group is electron-withdrawing but unreactive under typical SNAr conditions, allowing for orthogonal functionalization—a feature absent in 4-chloro-2-(trifluoromethyl)quinoline (CAS 1701-24-2), which lacks the 6-fluoro group and therefore cannot modulate electronic effects at the 6-position without additional synthetic steps . This dual reactivity profile enables sequential derivatization: first at the 4-position via SNAr, then at the 6-position via metalation or directed ortho-lithiation if desired [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Antimicrobial Activity Class-Level Evidence: Fluorine and Trifluoromethyl Synergy in Quinoline Scaffolds

While no direct head-to-head antimicrobial data are available for this specific CAS number, class-level SAR studies on 4-N-alkylated-2-trifluoromethylquinolines demonstrate that the combination of a 2-CF₃ group with a halogen at the 6-position (F or Cl) increases antibacterial potency against nontuberculous mycobacteria by 4- to 16-fold compared to unsubstituted or mono-substituted analogs [1]. In a panel of 55 substituted 2-trifluoromethylquinolines evaluated against M. abscessus and M. avium, compounds bearing 6-fluoro or 6-chloro substituents exhibited MIC values in the range of 2–8 μg/mL, whereas the 6-unsubstituted parent compound showed MIC >32 μg/mL [2]. The target compound contains both the 2-CF₃ group and the 6-F substituent, suggesting it may serve as a privileged intermediate for antimicrobial lead optimization.

Antimicrobial Structure-Activity Relationship Drug Discovery

Physical Form and Handling: Crystalline Solid vs. Low-Melting Analogues

The target compound is a crystalline solid with a melting point of 78–82 °C, making it amenable to standard weighing and storage without special low-temperature handling [1]. In direct comparison, the closely related analog 4-chloro-2-(trifluoromethyl)quinoline (CAS 1701-24-2) is a low-melting solid (mp 34–38 °C) that is often described as a semi-solid or waxy material at ambient temperature, which can complicate accurate weighing and increase the risk of degradation due to higher molecular mobility . The higher melting point of the target compound correlates with greater lattice energy and potentially improved long-term stability under standard laboratory storage conditions.

Procurement Formulation Compound Management

4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS 59611-55-1) | Primary Application Scenarios Supported by Quantitative Evidence


Scaffold for CNS-Penetrant Kinase Inhibitor Lead Optimization

Medicinal chemistry teams pursuing kinase inhibitors with central nervous system (CNS) indications should prioritize this compound due to its calculated cLogP of ~3.9, which falls within the optimal range (2–4) for blood-brain barrier penetration [1]. The 4-chloro group enables rapid diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling to generate focused libraries of 4-substituted analogs, while the 6-fluoro substituent remains intact to maintain favorable electronic properties and metabolic stability . The trifluoromethyl group at position 2 further enhances lipophilicity and metabolic resistance, a combination not available in 4-chloro-6-fluoroquinoline (which lacks the 2-CF₃ group) or 6-fluoro-2-(trifluoromethyl)quinoline (which lacks the 4-Cl leaving group) [2].

Advanced Intermediate for Antimycobacterial Drug Discovery

Based on class-level SAR demonstrating 4- to 16-fold potency enhancement for 6-halogenated 2-trifluoromethylquinolines against nontuberculous mycobacteria (M. abscessus, M. avium) [1], this compound represents a privileged intermediate for synthesizing 4-amino- or 4-alkoxy-substituted derivatives for antimycobacterial screening. The presence of both the 2-CF₃ group and the 6-fluoro substituent aligns with the optimal substitution pattern identified in the SAR studies, reducing the risk of synthesizing inactive analogs . Procurement of this specific CAS number ensures that the starting scaffold already contains the critical halogenation pattern required for potency.

Building Block for High-Throughput Library Synthesis with Orthogonal Functionalization

HTS library production groups benefit from this compound's dual-reactivity profile: the 4-chloro group permits efficient SNAr and cross-coupling diversification at the first step, while the 6-fluoro group remains stable under these conditions and can be subsequently functionalized via directed ortho-lithiation or other metalation strategies if additional diversity is required [1]. This orthogonal reactivity reduces the synthetic step count for generating 4,6-disubstituted quinoline libraries by approximately 2–3 steps compared to starting from a 4-chloro-2-(trifluoromethyl)quinoline scaffold, which requires de novo synthesis to install a 6-substituent . For large-scale library production, this step-count reduction translates to significant cost savings and faster turnaround times.

Reliable Intermediate for Process Chemistry and Scale-Up Due to Favorable Physical Form

Process chemistry groups scaling up synthetic routes to advanced pharmaceutical intermediates should select this compound over 4-chloro-2-(trifluoromethyl)quinoline due to its substantially higher melting point (78–82 °C vs. 34–38 °C) [1], which simplifies handling, improves weighing accuracy, and enhances storage stability. The crystalline solid form is compatible with automated solid dispensing systems used in kilo-lab and pilot-plant operations, reducing the risk of operational errors and material loss associated with low-melting or semi-solid intermediates . This practical advantage directly lowers the total cost of goods for multi-step syntheses.

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